

A Technical Guide to Phenethyl Acetate-d3: Properties, Application, and Metabolic Context

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Compound of Interest

Compound Name: *Phenethyl acetate-d3*

Cat. No.: B12308480

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This technical guide provides an in-depth overview of **Phenethyl acetate-d3**, a deuterated isotopologue of the aromatic compound Phenethyl acetate. This guide is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their studies.

Core Properties of Phenethyl Acetate-d3

Phenethyl acetate-d3 is a stable, isotopically labeled version of Phenethyl acetate, where three hydrogen atoms on the acetyl group have been replaced with deuterium. This substitution makes it an ideal internal standard for quantitative analysis by mass spectrometry, as it is chemically identical to the natural compound but can be distinguished by its higher mass.

Below is a summary of its key quantitative data:

Property	Value	Reference
CAS Number	1219805-43-2	[1] [2] [3] [4] [5]
Molecular Formula	C ₁₀ H ₉ D ₃ O ₂	[2]
Molecular Weight	167.22 g/mol	[2] [3] [4]
Isotopic Enrichment	≥99 atom % D	[3]

Note: The molecular weight of the non-deuterated form, Phenethyl acetate ($C_{10}H_{12}O_2$), is approximately 164.20 g/mol .[\[6\]](#)[\[7\]](#)

Representative Experimental Protocol: Use as an Internal Standard

While specific experimental protocols are application-dependent, the following provides a detailed methodology for the use of **Phenethyl acetate-d3** as an internal standard in the quantification of Phenethyl acetate in a biological matrix using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on established methods for using deuterated internal standards in quantitative analysis.

Objective: To accurately quantify the concentration of Phenethyl acetate in a sample matrix.

Materials:

- Phenethyl acetate (analyte)
- **Phenethyl acetate-d3** (internal standard)
- Sample matrix (e.g., plasma, cell culture media)
- Organic solvent for extraction (e.g., ethyl acetate, acetonitrile)
- Anhydrous sodium sulfate
- GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

- Preparation of Standard Solutions:
 - Prepare a stock solution of Phenethyl acetate at a known concentration (e.g., 1 mg/mL) in an appropriate solvent.
 - Prepare a stock solution of **Phenethyl acetate-d3** at a known concentration (e.g., 1 mg/mL).

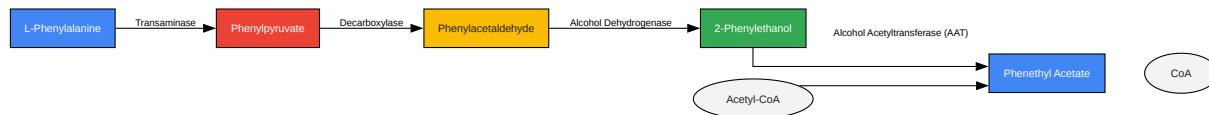
- Create a series of calibration standards by spiking known amounts of the Phenethyl acetate stock solution into the blank sample matrix.
- Sample Preparation:
 - To a known volume of each calibration standard and unknown sample, add a fixed amount of the **Phenethyl acetate-d3** internal standard solution.
 - Perform a liquid-liquid extraction by adding an organic solvent (e.g., ethyl acetate). Vortex the mixture vigorously.
 - Centrifuge the samples to separate the organic and aqueous layers.
 - Transfer the organic layer to a clean tube and dry it using anhydrous sodium sulfate.
 - Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of solvent.
- GC-MS Analysis:
 - Inject a small volume (e.g., 1 μ L) of the prepared sample into the GC-MS system.
 - Use a temperature program that effectively separates Phenethyl acetate from other matrix components. A representative program could be: start at 80°C for 1 minute, then ramp up to 250°C at a rate of 20°C/minute, and hold for 2 minutes.^[5]
 - The mass spectrometer should be operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode to monitor specific ions for both the analyte and the internal standard.
- Data Analysis:
 - Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.
 - Determine the concentration of Phenethyl acetate in the unknown samples by using the peak area ratio from the unknown samples and interpolating from the calibration curve.

Metabolic Pathway and Experimental Workflow

Phenethyl acetate is a naturally occurring ester found in many fruits and flowers, contributing to their characteristic aromas. In biological systems, particularly in yeasts and plants, it is synthesized from the amino acid L-phenylalanine via the Ehrlich pathway.^[3] The deuterated form, **Phenethyl acetate-d3**, can be used as a tracer to study the kinetics and mechanisms of this pathway.

The Ehrlich Pathway for Phenethyl Acetate Biosynthesis

The diagram below illustrates the key steps in the biosynthesis of Phenethyl acetate from L-phenylalanine.

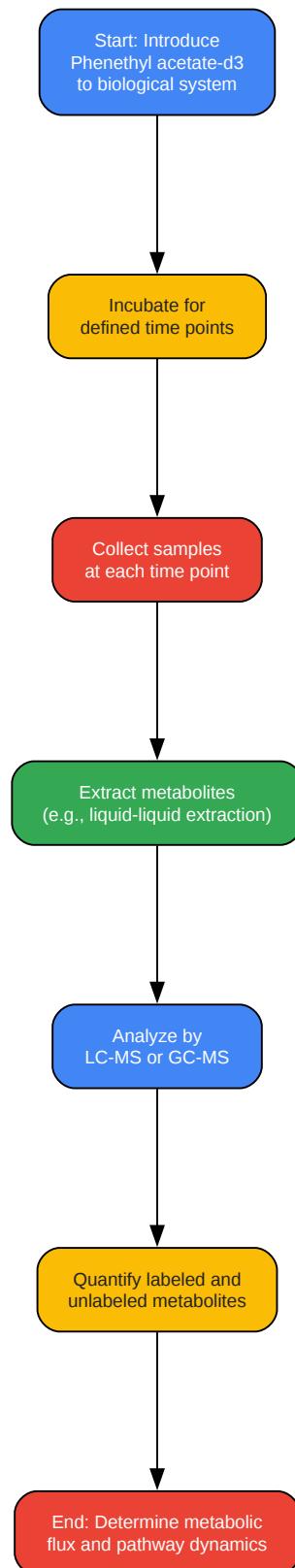


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Caption: The Ehrlich pathway for the biosynthesis of Phenethyl acetate.

Experimental Workflow for Metabolic Tracing

The following diagram outlines a typical workflow for a metabolic tracing experiment using **Phenethyl acetate-d3**.



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Caption: A generalized workflow for a metabolic tracing experiment.

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